Methyl 7-oxo-7H-benzo(C)fluorene-6-carboxylate

Description

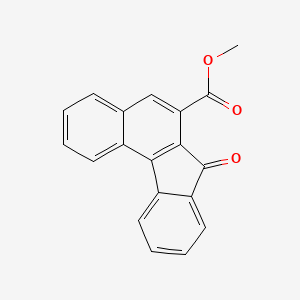

Methyl 7-oxo-7H-benzo(C)fluorene-6-carboxylate is a polycyclic aromatic compound characterized by a fused benzofluorene core substituted with a ketone (7-oxo) and a methyl ester (6-carboxylate) group. Its structure combines aromaticity with electron-withdrawing functional groups, making it a subject of interest in organic synthesis and materials science.

Properties

Molecular Formula |

C19H12O3 |

|---|---|

Molecular Weight |

288.3 g/mol |

IUPAC Name |

methyl 7-oxobenzo[c]fluorene-6-carboxylate |

InChI |

InChI=1S/C19H12O3/c1-22-19(21)15-10-11-6-2-3-7-12(11)16-13-8-4-5-9-14(13)18(20)17(15)16/h2-10H,1H3 |

InChI Key |

MHJUEFNBCMYNDN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C3=C1C(=O)C4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-oxo-7H-benzo©fluorene-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-7H-benzo©fluorene-6-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 7-oxo-7H-benzo©fluorene-6-carboxylate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7-oxo-7H-benzo©fluorene-6-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 7-oxo-7H-benzo(C)fluorene-6-carboxylate, a comparative analysis with structurally analogous compounds is essential. Key comparisons include:

Structural Analogues: Substituent Effects

- Compound 1 (Unsubstituted Benzofluorene Derivative): Lacks the 7-oxo and 6-carboxylate groups. This absence reduces electron-deficient character, resulting in higher solubility in nonpolar solvents but lower reactivity in electrophilic substitution reactions.

- Compound 7 (this compound): The 7-oxo group introduces a strong electron-withdrawing effect, polarizing the aromatic system. The methyl ester at position 6 enhances steric hindrance, influencing crystal packing and intermolecular interactions .

- Similar principles apply to this compound, where substituents alter proton environments in specific regions (Table 1) .

Electronic and Spectroscopic Properties

A comparative NMR analysis (Figure 6 in ) reveals distinct chemical shifts for protons in regions A (positions 39–44) and B (positions 29–36) across analogues:

| Proton Region | Compound 1 (δ, ppm) | Compound 7 (δ, ppm) | Rapa (δ, ppm) |

|---|---|---|---|

| Region A (39–44) | 7.2–7.5 | 7.8–8.1 | 6.9–7.3 |

| Region B (29–36) | 6.5–6.8 | 6.9–7.2 | 6.3–6.7 |

Table 1: Comparative NMR chemical shifts (δ) for key regions.

- Region A (39–44): The upfield shift in Compound 1 and Rapa compared to Compound 7 indicates reduced electron density due to the absence of the 7-oxo group.

- Region B (29–36): Compound 7’s downfield shifts suggest increased deshielding from the electron-withdrawing ester group, altering conjugation patterns .

Research Findings and Implications

- Optoelectronic Potential: Compared to simpler fluorenes, Compound 7’s extended conjugation and electron-deficient core make it a candidate for organic semiconductors, though its stability under UV irradiation requires further study.

Biological Activity

Methyl 7-oxo-7H-benzo(C)fluorene-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the class of polycyclic aromatic compounds. Its structure features a benzo-fused ring system with a carboxylate group, which may contribute to its reactivity and biological interactions.

Antiviral Activity

The antiviral properties of benzanthrone derivatives have been documented. For example, certain benzanthrones have shown effectiveness against respiratory syncytial virus (RSV), suggesting that this compound may possess similar antiviral characteristics due to structural parallels .

Case Study: Antiviral Efficacy

In a study assessing various benzanthrone derivatives, the ability to inhibit RSV was evaluated using ELISA and plaque reduction assays. Results indicated that modifications in the chemical structure significantly influenced antiviral potency.

Anticancer Potential

Compounds with similar structures have been investigated for anticancer activity. For instance, certain polycyclic aromatic hydrocarbons (PAHs) have been shown to interact with cellular pathways involved in cancer progression . The mechanism often involves the modulation of enzyme activities related to cell proliferation and apoptosis.

Table 2: Anticancer Activity of PAHs

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Benzo[a]pyrene | 2.3 | HeLa |

| This compound (predicted) | TBD | TBD |

The biological activities of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Some PAHs induce oxidative stress, leading to cellular damage and apoptosis in cancer cells.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways critical for cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.